![molecular formula C17H10F6N2O2 B2687393 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-35-6](/img/structure/B2687393.png)

5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

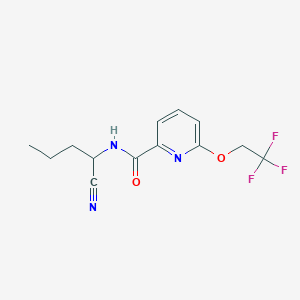

Descripción

Trifluoromethyl groups (-CF3) are common in many pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of these compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings are known for their diverse biological activities.

Molecular Structure Analysis

The trifluoromethyl group has the formula -CF3 and is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.Chemical Reactions Analysis

The reactivity of trifluoromethyl groups and oxadiazole rings depends on their surrounding chemical environment. For instance, trifluoromethyl groups can participate in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis

Trifluoromethyl groups are known for their high electronegativity and lipophilicity . These properties can influence the physical and chemical properties of the whole molecule, such as its acidity, basicity, and solubility.Aplicaciones Científicas De Investigación

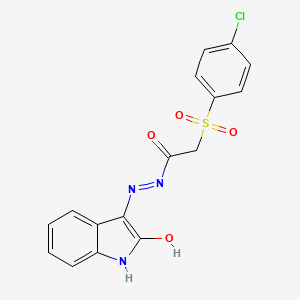

Synthesis and Structural Characterization

- The Schiff base compounds related to oxadiazole derivatives were synthesized and characterized, showing potential for antibacterial activities against gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).

Chemosensors

- Oxadiazole derivatives have been developed as selective and colorimetric fluoride chemosensors, demonstrating significant changes in color and optical shifts upon fluoride addition, indicating their use in sensing applications (Ma et al., 2013).

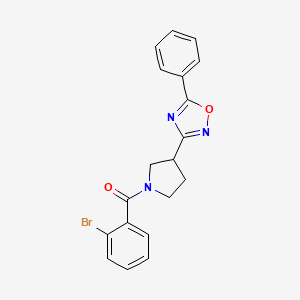

Organic Light Emitting Diodes (OLEDs)

- New heteroleptic iridium(III) complexes with oxadiazole derivatives as ancillary ligands were developed for OLEDs, showing good performance and low efficiency roll-off, highlighting their application in lighting and display technologies (Jin et al., 2014).

Anti-Cancer and Anti-Diabetic Agents

- New oxadiazole derivatives were synthesized and assessed for their anti-cancer and anti-diabetic properties, showing significant activity in in vitro and in vivo studies, indicating their potential as therapeutic agents (Shankara et al., 2022).

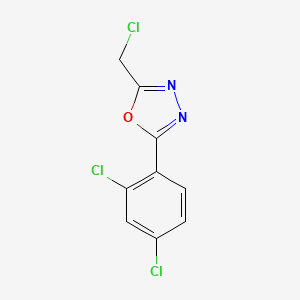

Spectral-Luminescent Properties

- The spectral-luminescent properties of certain oxadiazole derivatives were investigated, contributing to the understanding of their photophysical behaviors and potential applications in materials science (Mikhailov et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups are often used in pharmaceuticals and can interact with a variety of biological targets .

Mode of Action

Without specific information, it’s difficult to say how “5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” interacts with its targets. The trifluoromethyl group is known to influence the electronic properties of a molecule, which could affect how it interacts with biological targets .

Biochemical Pathways

Trifluoromethyl-containing compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group can influence the pharmacokinetic properties of a compound, potentially affecting its bioavailability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUNERVBXIZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)

![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)

![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)